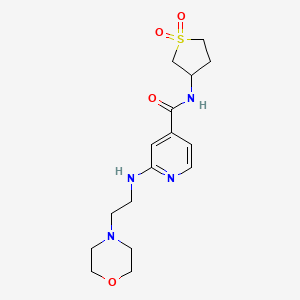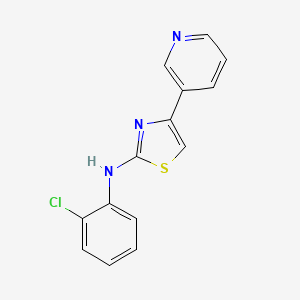
2-(Piperidine-1-carbonyl)-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidine-1-carbonyl)-fluoren-9-one is a synthetic compound that is widely used in scientific research. This compound is commonly referred to as Fmoc-Cl, which stands for Fluorenylmethyloxycarbonyl Chloride. Fmoc-Cl is a derivative of fluorene and is used in the synthesis of peptides and proteins.
Mecanismo De Acción
Fmoc-Cl acts as a protecting group for the amine group of amino acids during peptide synthesis. It reacts with the amine group to form a stable carbamate linkage, which protects the amine group from further reactions. Fmoc-Cl is removed from the peptide or protein using a base, such as piperidine, which cleaves the carbamate linkage.
Biochemical and Physiological Effects:
Fmoc-Cl does not have any known biochemical or physiological effects. It is used solely as a chemical reagent in peptide synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Fmoc-Cl in peptide synthesis has several advantages. It is a mild and selective reagent that does not react with other functional groups. It is also easily removable using a base, which allows for the synthesis of longer peptides and proteins. However, Fmoc-Cl has some limitations. It is not suitable for the synthesis of peptides and proteins containing acid-labile functional groups, such as aspartic acid and glutamic acid.
Direcciones Futuras
For the use of Fmoc-Cl in scientific research include the development of new protecting groups and the use of Fmoc-Cl in the synthesis of non-peptide molecules and for therapeutic applications.
Métodos De Síntesis
The synthesis of Fmoc-Cl involves the reaction of fluorenylmethanol with thionyl chloride. The resulting fluorenylmethyl chloride is then reacted with N-methylmorpholine to produce Fmoc-Cl. This method is widely used in the synthesis of peptides and proteins.
Aplicaciones Científicas De Investigación
Fmoc-Cl is widely used in scientific research, particularly in the field of peptide synthesis. It is used as a protecting group for the amine group of amino acids during peptide synthesis. Fmoc-Cl is also used in the solid-phase synthesis of peptides and proteins.
Propiedades
IUPAC Name |
2-(piperidine-1-carbonyl)fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-18-16-7-3-2-6-14(16)15-9-8-13(12-17(15)18)19(22)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWLCCIHKBSDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Piperidine-1-carbonyl)-9H-fluoren-9-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)




![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]-6-methylpyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636715.png)
![N-{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B6636717.png)